

Technical Brief on 4-Ethyl-6-methylpyrimidine and Related Derivatives

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Compound of Interest

Compound Name: 4-Ethyl-6-methylpyrimidine

Cat. No.: B15245421

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the chemical identity of **4-Ethyl-6-methylpyrimidine**. Initial searches for this specific compound did not yield a dedicated CAS number or molecular formula, suggesting it is not a commonly cataloged substance. However, extensive data is available for structurally similar pyrimidine derivatives, which are presented herein. This document focuses on providing the available technical information for these related compounds, which may serve as valuable reference points for research and development in medicinal chemistry and materials science.

Chemical Data of Related Pyrimidine Derivatives

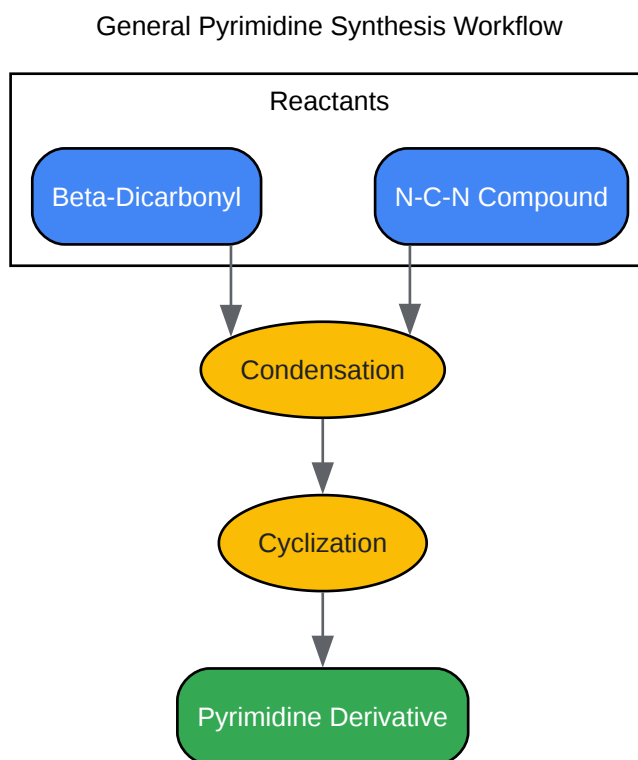
The following table summarizes the key chemical identifiers for closely related derivatives of **4-Ethyl-6-methylpyrimidine** that are commercially available and documented in chemical databases.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-Chloro-6-ethyl-2-methylpyrimidine	89966-72-3[1]	C ₇ H ₉ ClN ₂ [1][2]	156.61[1][2]
4-Ethyl-6-hydroxy-2-methylpyrimidine	52421-75-7[3]	Not explicitly found	138.17[3]
4-Ethoxy-2-isopropyl-6-methylpyrimidine	72799-31-6[4]	C ₁₀ H ₁₆ N ₂ O	Not explicitly found

Synthesis and Experimental Protocols

While a specific synthesis for **4-Ethyl-6-methylpyrimidine** is not documented, the general synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. A plausible synthetic route for the parent compound could be hypothesized based on established pyrimidine synthesis methodologies.

A general representation of pyrimidine synthesis is provided in the workflow diagram below. This process, known as the Principal Synthesis, involves the cyclization of a β -dicarbonyl compound with a compound containing an N-C-N bond.



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Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

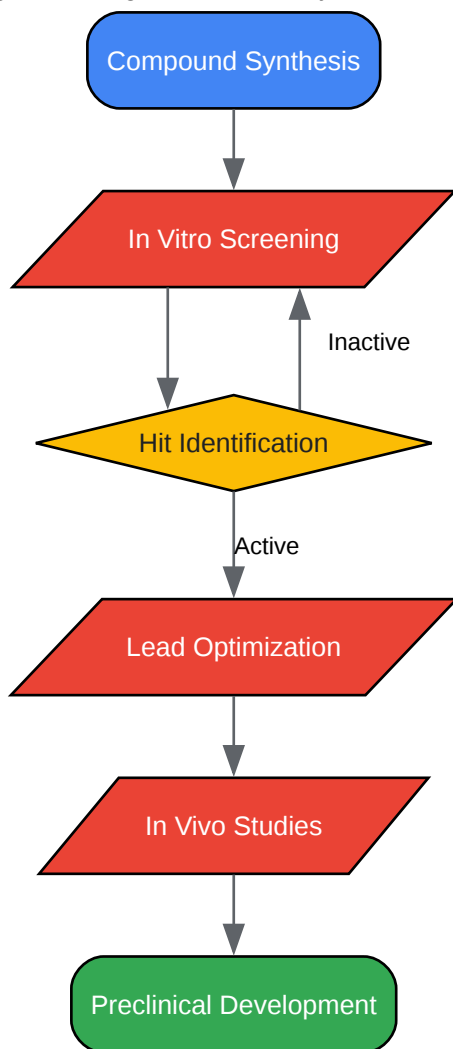
Potential Signaling Pathways and Biological Activity

Given the lack of specific biological data for **4-Ethyl-6-methylpyrimidine**, we can infer potential areas of interest from the broader class of pyrimidine-containing molecules.

Pyrimidine scaffolds are core structures in numerous biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents. The functional groups at the 4- and 6-positions of the pyrimidine ring are crucial for interaction with biological targets.

The logical relationship for investigating the biological activity of a novel pyrimidine derivative is outlined in the diagram below.

Investigational Logic for a Novel Pyrimidine Derivative



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Caption: A logical workflow for the development of a novel pyrimidine-based therapeutic agent.

Conclusion

While direct experimental data for **4-Ethyl-6-methylpyrimidine** is not readily available in the public domain, this technical guide provides a summary of key information for closely related and well-characterized pyrimidine derivatives. The provided synthetic and investigational workflows offer a foundational framework for researchers and drug development professionals

interested in exploring the potential of novel pyrimidine compounds. Further research would be required to synthesize and characterize **4-Ethyl-6-methylpyrimidine** to determine its specific properties and biological activities.

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References

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